![molecular formula C21H23N3O4S2 B2440744 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 330677-05-9](/img/structure/B2440744.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Drug Design
Compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide have been utilized in the synthesis of various heterocyclic compounds. For example, benzo[b]thiophen derivatives have been involved in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their versatility in drug design and development (Mohareb et al., 2004). Such reactions are fundamental in creating pharmacologically active molecules, indicating the potential of this compound in medicinal chemistry.
Anticancer Activity
The structural framework of benzo[b]thiophen derivatives allows for the synthesis of compounds with significant biological activities, including anticancer properties. Novel synthesis pathways leading to heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been explored, with many showing high inhibitory effects in in vitro antiproliferative activity tests (Shams et al., 2010). This suggests that this compound could be a precursor in developing new anticancer agents.
Antimicrobial and Anti-inflammatory Applications
Related research has demonstrated the antimicrobial and anti-inflammatory potential of benzothiazole derivatives, with some synthesized compounds exhibiting COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020). These findings highlight the possibility of using compounds like this compound in developing new treatments for infections and inflammation.
Organoselenium and Proton-Mediated Cyclization Reactions
Compounds with similar structural elements have been utilized in organoselenium- and proton-mediated cyclization reactions to synthesize 2-oxazolines and 2-thiazolines. Such chemical transformations are valuable in the synthesis of novel organic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Engman, 1991).
properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-2-7-19-17(12-14)18(13-22)21(29-19)23-20(25)15-3-5-16(6-4-15)30(26,27)24-8-10-28-11-9-24/h3-6,14H,2,7-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRNWLULIUOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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